Cas no 51486-14-7 (3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one)

3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
51486-14-7 structure
Product Name:3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
CAS No:51486-14-7
MF:C8H8N2OS2
MW:212.291918754578
CID:935426
PubChem ID:16768429
Update Time:2025-07-17

3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-mercapto-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • 3,5-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
    • 51486-14-7
    • 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 3,5-dimethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
    • BCA48614
    • CS-0249590
    • SCHEMBL7018716
    • 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
    • DTXSID90588044
    • AKOS000124070
    • EN300-44023
    • ZYSMOJFPRPGPRU-UHFFFAOYSA-N
    • 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • MDL: MFCD09042046
    • Inchi: 1S/C8H8N2OS2/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12)
    • InChI Key: ZYSMOJFPRPGPRU-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C2C(N(C)C(NC1=2)=S)=O

Computed Properties

  • Exact Mass: 212.00780523g/mol
  • Monoisotopic Mass: 212.00780523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92.7Ų

3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>

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Additional information on 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one

Comprehensive Overview of 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one (CAS No. 51486-14-7)

3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one (CAS No. 51486-14-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This thienopyrimidinone derivative features a sulfur-containing thieno ring fused with a pyrimidinone core, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeting resistant pathogens and cancer therapeutics.

The compound's molecular structure includes two methyl groups at positions 3 and 5, along with a sulfanyl (thiol) group at position 2, which contributes to its reactivity and binding affinity. These functional groups make 51486-14-7 a candidate for structure-activity relationship (SAR) studies, especially in the context of small-molecule drug design. Recent publications highlight its role in modulating enzyme inhibition, a hot topic in precision medicine and personalized therapy approaches.

In the context of green chemistry, 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one has been explored for its synthetic accessibility via eco-friendly catalysts. This aligns with the growing demand for sustainable synthesis methods, a frequently searched topic in academic and industrial circles. Its solubility and stability profiles under physiological conditions are also under investigation, addressing common queries about bioavailability optimization in drug development.

From a computational chemistry perspective, CAS No. 51486-14-7 serves as a model compound for molecular docking simulations. Its hydrogen-bonding capabilities and lipophilic properties are frequently analyzed using AI-driven drug discovery tools, a trending subject in cheminformatics. Such studies often correlate with searches for "how to predict drug-target interactions" or "best software for virtual screening," reflecting user interests in digital chemistry solutions.

Quality control of 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one involves advanced analytical techniques like HPLC and LC-MS, topics frequently queried by laboratory technicians. The compound's spectral data (NMR, IR) are well-documented, supporting its identification in high-throughput screening workflows. This practical aspect resonates with searches for "how to characterize heterocyclic compounds" or "validation protocols for APIs."

Ongoing research explores derivatives of 51486-14-7 for neuroprotective effects, tapping into the popular niche of neurodegenerative disease research. Its potential to cross the blood-brain barrier (BBB) is another area of interest, often searched alongside terms like "BBB-penetrant molecules" or "CNS drug design." Such applications position this compound at the intersection of medicinal chemistry and neuroscience.

In material science, the thienopyrimidinone core of 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one has been investigated for organic electronics, particularly in semiconductor applications. This connects with trending searches about "organic photovoltaics" and "biodegradable electronics," highlighting its multidisciplinary relevance. The compound's conjugated system allows for interesting optoelectronic properties, a subject of patents in recent years.

Regulatory aspects of CAS No. 51486-14-7 focus on REACH compliance and GMP synthesis standards, addressing industry concerns about "how to ensure compound purity." Its safety data sheets (SDS) are frequently updated to reflect latest toxicological findings, though it remains non-classified under hazardous categories. This information caters to queries about "lab chemical handling guidelines" or "non-toxic research chemicals."

The future trajectory of 3,5-dimethyl-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one research may involve combinatorial chemistry approaches to generate novel analogs. With the rise of automated synthesis platforms and machine learning in chemistry, this compound's structural flexibility makes it a prime candidate for high-efficiency library generation – a topic gaining traction in pharma R&D forums and publications.

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